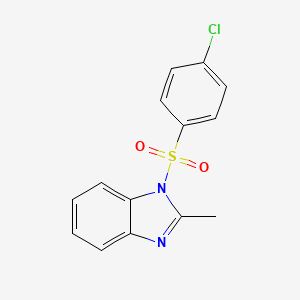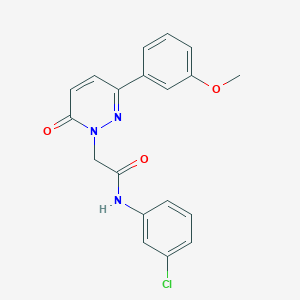![molecular formula C17H21NO3 B5684431 [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B5684431.png)
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C17H21NO3 It is a derivative of phenethylamine, characterized by the presence of methoxy groups on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce the corresponding amine.
科学的研究の応用
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: Another phenethylamine derivative with similar structural features but different substitution patterns.
2-Methoxyphenyl isocyanate: A compound with a methoxy group on the phenyl ring, used in different chemical reactions.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-8-13(9-16(10-15)20-2)11-18-12-14-6-4-5-7-17(14)21-3/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOMRSZUCUUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5684398.png)

![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
![4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B5684432.png)


![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
